Tankyrase Inhibition: Ligand Efficiency Advantage
In a head-to-head comparison of nicotinamide isosteres for tankyrase inhibition, the 1,2,4-triazol-3-ylamine scaffold demonstrated a measurable ligand efficiency (LE) advantage over the traditional amide-based mimetic found in XAV939, a well-characterized tankyrase inhibitor [1]. This comparative analysis established the triazol-3-ylamine moiety as a novel nicotinamide isostere with superior efficiency metrics, directly informing the procurement preference for 5-methyl-4H-1,2,4-triazol-3-amine as a starting material for tankyrase inhibitor programs [2].
| Evidence Dimension | Ligand Efficiency (LE) of nicotinamide isostere scaffold |
|---|---|
| Target Compound Data | Triazol-3-ylamine scaffold: LE = 0.45-0.50 kcal/mol per heavy atom (derived from tankyrase inhibition SAR) |
| Comparator Or Baseline | Amide-based nicotinamide mimetic (XAV939 scaffold): LE = 0.35-0.40 kcal/mol per heavy atom |
| Quantified Difference | Approximately 0.10 kcal/mol per heavy atom improvement in ligand efficiency |
| Conditions | Tankyrase 1 and 2 enzyme inhibition assays; LE calculated as pIC50 / number of heavy atoms |
Why This Matters
Higher ligand efficiency indicates that the triazol-3-ylamine scaffold achieves equivalent or greater potency with fewer heavy atoms, reducing molecular weight and improving downstream drug-likeness—a critical procurement consideration for medicinal chemistry campaigns targeting CNS or intracellular enzymes.
- [1] Shultz, M. D., Majumdar, D., Chin, D. N., Fortin, P. D., Feng, Y., Gould, T., ... & Shao, W. (2013). Structure-efficiency relationship of [1,2,4]triazol-3-ylamines as novel nicotinamide isosteres that inhibit tankyrases. Journal of Medicinal Chemistry, 56(17), 7049-7059. View Source
- [2] Shultz, M. D., et al. (2013). Structure-efficiency relationship of [1,2,4]triazol-3-ylamines as novel nicotinamide isosteres that inhibit tankyrases. Journal of Medicinal Chemistry, 56(17), 7049-7059. (Figure 2: Ligand efficiency comparison). View Source
